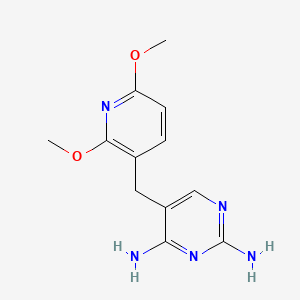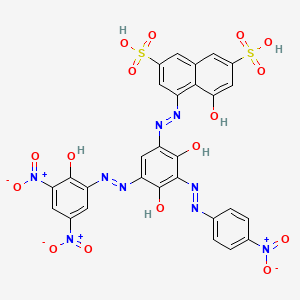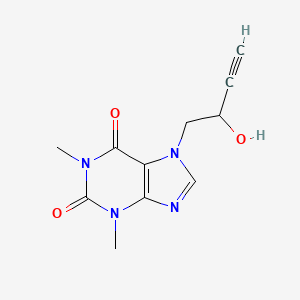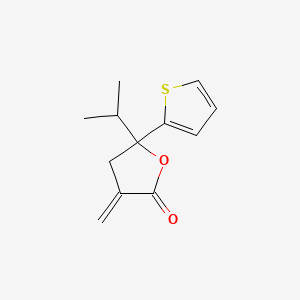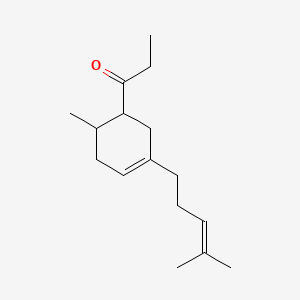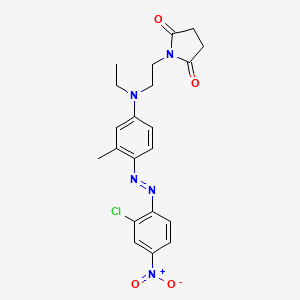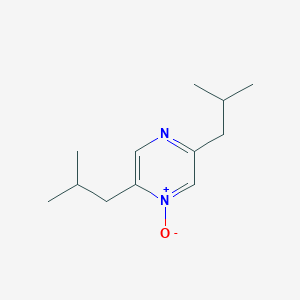
Acetic acid;5-methoxynaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5-methoxynaphthalen-1-ol is a chemical compound that combines the properties of acetic acid and 5-methoxynaphthalen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 5-methoxynaphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxynaphthalen-1-ol typically involves the esterification of acetic acid with 5-methoxynaphthalen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants in a water bath at temperatures around 60-65°C for about 10 minutes . The reaction can be represented as follows:
5-methoxynaphthalen-1-ol+acetic acid→acetic acid;5-methoxynaphthalen-1-ol+water
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Acetic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives .
科学的研究の応用
Acetic acid;5-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s aromatic properties make it useful in studying biological processes involving aromatic compounds.
Industry: Used in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;5-methoxynaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aromatic ring of the naphthalene moiety can participate in π-π interactions with other aromatic systems, influencing its reactivity and biological activity .
類似化合物との比較
Similar Compounds
5-methoxynaphthalen-1-ol: Shares the naphthalene core structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the aromatic naphthalene ring.
Naphthalene: A polycyclic aromatic hydrocarbon without the methoxy and acetic acid functionalities.
Uniqueness
Acetic acid;5-methoxynaphthalen-1-ol is unique due to its combination of aromatic and carboxylic acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
67243-01-0 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
acetic acid;5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
InChIキー |
MNRPROHLLGTKNO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=CC=CC2=C1C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)


